molecular formula C23H15N5O4 B10875492 4-[(2E)-2-{1-[4-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)phenyl]ethylidene}hydrazinyl]-3-nitrobenzonitrile

4-[(2E)-2-{1-[4-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)phenyl]ethylidene}hydrazinyl]-3-nitrobenzonitrile

Cat. No.: B10875492
M. Wt: 425.4 g/mol
InChI Key: JXZKJKGAKHYRFN-AFUMVMLFSA-N
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Description

4-(2-{1-[4-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)phenyl]ethylidene}hydrazino)-3-nitrobenzonitrile is a complex organic compound characterized by its unique structure, which includes a phthalimide moiety, a nitro group, and a benzonitrile group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(2-{1-[4-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)phenyl]ethylidene}hydrazino)-3-nitrobenzonitrile typically involves multiple steps:

    Formation of the Phthalimide Moiety: This can be achieved by reacting phthalic anhydride with ammonia or a primary amine to form phthalimide.

    Introduction of the Nitro Group: Nitration of the aromatic ring is performed using a mixture of concentrated nitric acid and sulfuric acid.

    Formation of the Benzonitrile Group: This can be introduced via a Sandmeyer reaction, where an aryl diazonium salt is converted to a nitrile using copper(I) cyanide.

    Coupling Reactions: The final step involves coupling the phthalimide derivative with the nitrobenzonitrile derivative under appropriate conditions, often using a base such as potassium carbonate in a polar aprotic solvent like dimethylformamide.

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, with optimizations for yield, purity, and cost-effectiveness. This may involve continuous flow reactors, automated synthesis, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The nitro group can undergo reduction to form an amine group under catalytic hydrogenation conditions.

    Reduction: The nitro group can be reduced to an amine using reducing agents such as tin(II) chloride or iron powder in acidic conditions.

    Substitution: The aromatic rings can undergo electrophilic substitution reactions, such as halogenation or sulfonation.

Common Reagents and Conditions

    Oxidation: Hydrogen gas with a palladium on carbon catalyst.

    Reduction: Tin(II) chloride in hydrochloric acid or iron powder in acetic acid.

    Substitution: Halogens (e.g., chlorine or bromine) in the presence of a Lewis acid catalyst like aluminum chloride.

Major Products Formed

    Reduction: Formation of 4-(2-{1-[4-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)phenyl]ethylidene}hydrazino)-3-aminobenzonitrile.

    Substitution: Formation of halogenated derivatives of the original compound.

Scientific Research Applications

Chemistry

    Organic Synthesis: Used as an intermediate in the synthesis of more complex molecules.

    Catalysis: Potential use as a ligand in catalytic reactions.

Biology

    Bioconjugation: The compound’s functional groups allow for conjugation with biomolecules for imaging or therapeutic purposes.

Medicine

    Drug Development: Investigated for its potential as a pharmacophore in the development of new drugs, particularly in oncology and antimicrobial research.

Industry

    Materials Science: Used in the development of novel materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of 4-(2-{1-[4-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)phenyl]ethylidene}hydrazino)-3-nitrobenzonitrile is not fully understood but is believed to involve interactions with specific molecular targets such as enzymes or receptors. The nitro group can participate in redox reactions, while the phthalimide moiety may interact with biological macromolecules through hydrogen bonding or hydrophobic interactions.

Comparison with Similar Compounds

Similar Compounds

    4-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)benzonitrile: Shares the phthalimide and benzonitrile moieties but lacks the nitro group.

    4-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)butanoic acid: Contains a similar phthalimide structure but with a butanoic acid group instead of a benzonitrile group.

Uniqueness

The presence of both the nitro and benzonitrile groups in 4-(2-{1-[4-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)phenyl]ethylidene}hydrazino)-3-nitrobenzonitrile makes it unique compared to its analogs. This combination of functional groups provides distinct chemical reactivity and potential biological activity, making it a valuable compound for research and industrial applications.

Properties

Molecular Formula

C23H15N5O4

Molecular Weight

425.4 g/mol

IUPAC Name

4-[(2E)-2-[1-[4-(1,3-dioxoisoindol-2-yl)phenyl]ethylidene]hydrazinyl]-3-nitrobenzonitrile

InChI

InChI=1S/C23H15N5O4/c1-14(25-26-20-11-6-15(13-24)12-21(20)28(31)32)16-7-9-17(10-8-16)27-22(29)18-4-2-3-5-19(18)23(27)30/h2-12,26H,1H3/b25-14+

InChI Key

JXZKJKGAKHYRFN-AFUMVMLFSA-N

Isomeric SMILES

C/C(=N\NC1=C(C=C(C=C1)C#N)[N+](=O)[O-])/C2=CC=C(C=C2)N3C(=O)C4=CC=CC=C4C3=O

Canonical SMILES

CC(=NNC1=C(C=C(C=C1)C#N)[N+](=O)[O-])C2=CC=C(C=C2)N3C(=O)C4=CC=CC=C4C3=O

Origin of Product

United States

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